
3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide
Übersicht
Beschreibung
3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, two methyl groups at positions 1 and 5, and a sulfonamide group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide typically involves the chloromethylation of 1,5-dimethylpyrazole followed by sulfonamide formation. One common method involves the reaction of 1,5-dimethylpyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to introduce the chloromethyl group . The resulting intermediate is then treated with sulfonamide reagents under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Sulfonamide Formation and Functionalization
Pyrazole sulfonamides are typically synthesized via sulfonylation of pyrazole precursors followed by coupling with amines. For example:
-
Sulfonyl chloride synthesis : Pyrazole derivatives react with chlorosulfonic acid and thionyl chloride in chloroform at 60°C to form sulfonyl chlorides .
-
Amine coupling : Sulfonyl chlorides react with amines (e.g., 2-phenylethylamine) in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base, yielding sulfonamides after 16 hours at 25–30°C .
For 3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide, the chloromethyl (-CH₂Cl) group may undergo nucleophilic substitution (e.g., with amines or alkoxides) to form secondary derivatives.
Reactivity of the Chloromethyl Group
The chloromethyl substituent is a reactive site for further functionalization:
Nucleophilic Substitution
Elimination
Under strong bases (e.g., KOtBu), the chloromethyl group may undergo dehydrohalogenation to form a vinyl derivative .
Optimized Reaction Conditions
Key parameters for pyrazole-sulfonamide reactions, derived from analogous studies:
Table 1: Base and Solvent Optimization for Sulfonamide Coupling
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DIPEA | DCM | 25–30 | 16 | 55–78 |
TEA | THF | 0–10 | 24 | 22–46 |
NaH | DMF | 25–30 | 12 | 41–55 |
Table 2: Sulfonylation Efficiency
Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
ClSO₃H + SOCl₂ | Chloroform | 60 | 12 | 90 |
ClSO₃H | DCM | 25–30 | 24 | 40–50 |
Stability and Side Reactions
-
The chloromethyl group may hydrolyze prematurely under acidic or aqueous conditions, necessitating anhydrous solvents .
-
Competing reactions (e.g., over-alkylation) are minimized by using 1.05–1.3 equivalents of nucleophiles .
Biological Activity Correlations
While not directly studied for this compound, pyrazole-sulfonamides with electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced bioactivity. For example:
Wissenschaftliche Forschungsanwendungen
Synthesis of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide
The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloromethyl sulfonyl compounds. Various synthetic routes have been explored to optimize yield and purity. For instance, recent studies have demonstrated the use of different catalysts and reaction conditions to enhance the efficiency of the synthesis process.
Antimicrobial Properties
Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, studies have reported:
- Antibacterial Activity : The compound has been tested against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating notable minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties .
- Antifungal Activity : It has also shown efficacy against fungal pathogens, with specific tests revealing its potential to inhibit growth in strains like Candida albicans and Aspergillus flavus.
Anticancer Activity
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have highlighted its ability to inhibit cell proliferation in various cancer cell lines:
- In Vitro Studies : Significant antiproliferative effects have been observed against human colon carcinoma (HCT-116) and other tumor cell lines, with IC50 values indicating potent activity .
- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of specific signaling pathways involved in cell growth and survival.
Treatment of Trypanosomiasis
One of the most promising applications of this compound is in the treatment of human African trypanosomiasis (HAT). Research has focused on optimizing this compound as an inhibitor for Trypanosoma brucei N-myristoyltransferase (TbNMT), a key enzyme involved in the survival of the parasite:
- Lead Optimization : Modifications to enhance blood-brain barrier permeability have been explored, making it a candidate for treating both hemolymphatic and central nervous system stages of HAT .
Anti-inflammatory Effects
Emerging evidence suggests that pyrazole derivatives possess anti-inflammatory properties. Studies indicate that these compounds can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2:
- Mechanistic Insights : The presence of electron-releasing substituents enhances their anti-inflammatory activity, suggesting a potential role in treating inflammatory diseases .
Case Studies and Experimental Findings
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1,5-dimethylpyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
1,5-Dimethylpyrazole-4-sulfonamide: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
3-(Chloromethyl)-1,5-dimethylpyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness
3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of both the chloromethyl and sulfonamide groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biologische Aktivität
3-(Chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrazole ring substituted with a chloromethyl group and a sulfonamide moiety. This structure is pivotal for its biological activity, particularly in inhibiting various enzymes and interacting with biological targets.
Antimicrobial Activity
Studies have shown that pyrazole sulfonamides exhibit potent antimicrobial properties. For instance, modifications to the pyrazole core have led to compounds that show activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
Anticancer Properties
Research indicates that this compound can inhibit the proliferation of cancer cell lines. In vitro studies have demonstrated its effectiveness against various cancer types, including leukemia and breast cancer, with IC50 values ranging from 8 to 20 µM . The compound's mechanism often involves the induction of apoptosis in cancer cells.
Antidiabetic Effects
Recent findings suggest that compounds in the pyrazole sulfonamide class can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds often range from 1.13 to 28.27 µM, indicating strong potential as antidiabetic agents .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Enzymes : The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thereby inhibiting bacterial growth.
- Induction of Apoptosis : In cancer cells, it may activate pathways leading to programmed cell death, effectively reducing tumor size and spread.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. However, modifications are often necessary to improve blood-brain barrier penetration for central nervous system applications .
Case Studies
- Trypanosomiasis Treatment : A study demonstrated that pyrazole sulfonamides could inhibit Trypanosoma brucei N-myristoyltransferase (NMT), a target for treating human African trypanosomiasis. The lead compound showed an IC50 value of 0.002 µM and was fully curative in mouse models at doses as low as 12.5 mg/kg .
- Anticancer Screening : In a comprehensive screening involving over 60 cancer cell lines, several derivatives of pyrazole sulfonamides exhibited IC50 values suggesting significant anticancer potential, particularly against HCT-116 colon cancer cells .
Comparative Analysis
Compound Type | MIC (µg/mL) | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | <10 | 8 - 20 | Antimicrobial/Anticancer |
Other Pyrazole Derivatives | <15 | 10 - 25 | Antimicrobial |
Standard Drugs (e.g., Ciprofloxacin) | <5 | 2 - 5 | Antimicrobial |
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1,5-dimethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)9-10(4)2/h3H2,1-2H3,(H2,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMWUMVGQLNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CCl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.